3,4-Dimethylbenzenethiol
Overview
Description
3,4-Dimethylbenzenethiol is a chemical compound that is a derivative of benzenethiol with two methyl groups attached to the benzene ring. Although none of the provided papers directly discuss 3,4-Dimethylbenzenethiol, they do provide insights into the synthesis, structure, and properties of related compounds, which can be useful in understanding the chemistry of 3,4-Dimethylbenzenethiol.
Synthesis Analysis
The synthesis of related compounds often involves the use of nucleophilic aromatic substitution, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, the synthesis of 3,5-dimethyl/3,7-dimethyl-4H-1,4-benzothiazines involves the condensation and oxidative cyclization of 2-amino-3-methyl/5-methylbenzenethiols with compounds containing active methylene groups . These methods could potentially be adapted for the synthesis of 3,4-Dimethylbenzenethiol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-Dimethylbenzenethiol can be determined using spectroscopic methods such as NMR, IR, and X-ray crystallography . For instance, the molecular structures of various phosphorus-containing benzene derivatives were confirmed by these techniques, with X-ray crystallography revealing large bond angles around phosphorus atoms . These methods would be applicable to determine the molecular structure of 3,4-Dimethylbenzenethiol.
Chemical Reactions Analysis
The chemical reactions of related compounds can provide insights into the reactivity of 3,4-Dimethylbenzenethiol. For example, the Diels-Alder reaction of 3,4-dimethylpenta-1,3-diene with maleic anhydride shows the potential for cycloaddition reactions involving dienes . Although 3,4-Dimethylbenzenethiol is not a diene, its methyl groups could influence its reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3,4-Dimethylbenzenethiol can be inferred from their synthesis and molecular structure. For example, the steric hindrance in bis(dimesitylphosphino)benzene derivatives affects their redox properties . The presence of methyl groups in 3,4-Dimethylbenzenethiol would also affect its physical properties, such as boiling point and solubility, and its chemical properties, such as acidity and reactivity.
Scientific Research Applications
1. Chemical Synthesis Studies
- Application Summary : 3,4-Dimethylbenzenethiol is used as a building block in chemical synthesis studies .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Unfortunately, the exact details are not provided in the source .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound could be used to synthesize a variety of other organic compounds .
2. Synthesis of Polyhydrido Copper Nanoclusters
- Application Summary : 3,4-Dimethylbenzenethiol is used in the synthesis of a polyhydrido copper nanocluster, [Cu14H10(PPh3)8(SPhMe2)3]+ .
- Methods of Application : The nanocluster adopts a distorted fcc structure. One cube-vertex copper atom, coordinated by the three thiolate ligands and a PPh3, protrudes outwards from the fcc metal framework .
- Results or Outcomes : The twisting of the three thiolate ligands about the threefold axis lowers the symmetry from Oh (Cu14) to C3, forming racemic pairs of intrinsic chiral clusters in crystalline solid-state .
Safety And Hazards
3,4-Dimethylbenzenethiol is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, eye protection, and face protection are advised .
properties
IUPAC Name |
3,4-dimethylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKCKPBAFOIONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066418 | |
Record name | Benzenethiol, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzenethiol | |
CAS RN |
18800-53-8 | |
Record name | 3,4-Dimethylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18800-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Xylenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylbenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-XYLENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4F41SS351 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.